Etoricoxib - 202409-33-4

Etoricoxib

Catalog Number: EVT-267930
CAS Number: 202409-33-4
Molecular Formula: C18H15ClN2O2S
Molecular Weight: 358.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etoricoxib is a dipyridinyl compound that demonstrates high in vitro and ex vivo selectivity for COX-2 over COX-1 in several assays, e.g., in the production of PGE2 by CHO cells expressing either COX-2 (IC50 = 79 nM) or COX-1 (IC50 > 50 µM). Oral etoricoxib is well absorbed and metabolized extensively via oxidation, with metabolites excreted largely in the urine.
Etoricoxib is a non-steroidal cyclooxygenase-2 (COX-2) selective anti-inflammatory drug mostly used to treat patients suffering from osteoarthritis and rheumatoid arthritis.
Etoricoxib is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic, and potential antineoplastic properties. Etoricoxib specifically binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in inhibition of the conversion of arachidonic acid into prostaglandins. Inhibition of COX-2 may induce apoptosis and inhibit tumor cell proliferation and angiogenesis.
Etoricoxib, also known as L791456 or arcoxia, belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other. Etoricoxib is a drug which is used for the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain and gout. Etoricoxib is considered to be a practically insoluble (in water) and relatively neutral molecule. Etoricoxib has been detected in multiple biofluids, such as urine and blood. Within the cell, etoricoxib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, etoricoxib is involved in the etoricoxib action pathway.
Etoricoxib is a member of the class of bipyridines that is 2,3'-bipyridine which is substituted at the 3, 5, and 6' positions by 4-(methylsulfonyl)phenyl, chlorine, and methyl groups, respectively. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfone, a member of bipyridines and an organochlorine compound.

6-Carboxylic Acid Derivative of Etoricoxib

  • Compound Description: This is the major metabolite of etoricoxib in healthy male subjects, accounting for over 65% of the total radioactivity excreted. [] It is formed via oxidation of the 6-methyl group on the etoricoxib molecule. [] This metabolite does not inhibit COX-1 and does not significantly contribute to COX-2 inhibition. []
  • Relevance: This metabolite highlights a key metabolic pathway of etoricoxib in humans and its inactivity against COX enzymes. [] Its presence in excreta is used to understand the elimination and metabolism of etoricoxib. []

6-Hydroxymethyl-etoricoxib

  • Compound Description: This minor metabolite is formed by 6-methyl hydroxylation of etoricoxib. [] It is found in human excreta following both intravenous and oral administration of etoricoxib. [] Like the 6-carboxylic acid derivative, this metabolite is inactive against COX-1 and does not contribute significantly to COX-2 inhibition. []
  • Relevance: This is another important metabolite identified in the metabolism studies of etoricoxib, providing insights into the drug's metabolic pathways in humans. [] It shares a similar structural similarity to etoricoxib but lacks significant COX inhibitory activity. []

Etoricoxib-1-N-oxide

  • Compound Description: This is a minor metabolite of etoricoxib, formed through 1-N-oxidation. [] It is found in human excreta at lower concentrations than the 6-carboxylic acid derivative and 6-hydroxymethyl-etoricoxib. [] Similar to the other identified metabolites, it demonstrates no significant inhibition against either COX-1 or COX-2. []
  • Relevance: This N-oxide metabolite contributes to the overall understanding of etoricoxib's metabolic profile in humans. [] While structurally related to etoricoxib, the addition of the oxygen atom at the 1-N position alters its activity and eliminates its ability to inhibit COX enzymes. []

O-D-Glucuronide Conjugate of 6-Hydroxymethyl-etoricoxib

  • Compound Description: This minor metabolite results from the conjugation of 6-hydroxymethyl-etoricoxib with glucuronic acid. [] This conjugation process is a common metabolic pathway for many drugs, increasing their water solubility and facilitating excretion. []
  • Relevance: The presence of this glucuronide conjugate indicates the involvement of phase II metabolic pathways in the elimination of etoricoxib. [] It highlights the body's mechanism for detoxifying and eliminating etoricoxib metabolites through conjugation reactions. []

1-N-Oxide Derivative of 6-Hydroxymethyl-etoricoxib

  • Compound Description: This minor metabolite results from both 6-methyl hydroxylation and 1-N-oxidation of etoricoxib. [] It is found in low concentrations in human excreta. [] Like other identified metabolites, it exhibits no significant COX-1 or COX-2 inhibition. []
  • Relevance: This metabolite further demonstrates the multiple metabolic pathways involved in the breakdown and elimination of etoricoxib. [] The combined modifications at both the 6-methyl and 1-N positions highlight the complex interplay of different metabolic enzymes. []

Caffeine

  • Compound Description: Caffeine, a widely consumed aromatic base, forms a pi-pi stacked complex with etoricoxib, significantly increasing its aqueous solubility. [] This complexation occurs at a 1:1 molar ratio. []
  • Relevance: Caffeine's ability to enhance etoricoxib's solubility suggests its potential use in formulating parenteral preparations of etoricoxib. [] This interaction opens possibilities for developing formulations that overcome etoricoxib's poor aqueous solubility, expanding its clinical applications. []

Celecoxib

  • Compound Description: Celecoxib, like etoricoxib, is a selective COX-2 inhibitor. [] It is often used as a comparator drug in studies investigating the efficacy and safety of etoricoxib. [] It shares a similar mechanism of action with etoricoxib, inhibiting the COX-2 enzyme to reduce pain and inflammation. []
  • Relevance: Celecoxib represents a structurally related compound to etoricoxib with a similar pharmacological target. [] Comparisons between these two drugs are essential for understanding the relative efficacy, safety, and potential advantages of each COX-2 inhibitor. []

Diclofenac

  • Compound Description: Diclofenac is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes. [, ] It serves as an active comparator in clinical trials evaluating the efficacy and safety profile of etoricoxib. [, ]
  • Relevance: Comparing etoricoxib, a COX-2 selective inhibitor, with diclofenac helps assess the clinical benefits of COX-2 selectivity, particularly concerning gastrointestinal and cardiovascular safety. [, ]

Ibuprofen

  • Compound Description: Ibuprofen, another commonly used non-selective NSAID, inhibits both COX-1 and COX-2. [, ] It is frequently included as a comparator drug in clinical trials assessing the efficacy and tolerability of etoricoxib. [, ]
  • Relevance: Ibuprofen serves as a reference point for comparing the analgesic and anti-inflammatory properties of etoricoxib. [, ] It helps determine whether etoricoxib offers any advantages regarding efficacy or a better safety profile. [, ]

Naproxen

  • Compound Description: Naproxen, a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes. [, , , ] It is often used as an active comparator in clinical trials evaluating the long-term efficacy and safety of etoricoxib in conditions like osteoarthritis. [, , , ]
  • Relevance: Naproxen provides a benchmark for assessing the benefits of etoricoxib in terms of pain relief, functional improvement, and long-term safety in chronic conditions. [, , , ]

Rofecoxib

  • Compound Description: Rofecoxib was a selective COX-2 inhibitor withdrawn from the market due to cardiovascular safety concerns. [, ] In previous studies, it was included as an active comparator to evaluate the efficacy and safety of etoricoxib in treating conditions like hemophilic arthropathy. []
  • Relevance: Although withdrawn, rofecoxib provides historical context for the development and assessment of newer COX-2 inhibitors like etoricoxib. [, ] Comparisons with rofecoxib highlight the ongoing efforts to develop COX-2 inhibitors with improved safety profiles. [, ]

Tramadol

  • Compound Description: Tramadol is a centrally acting analgesic with a multimodal mechanism of action, including opioid and non-opioid effects. [] It is used in pain management and served as a comparator drug in a study assessing the efficacy and side effects of etoricoxib after hallux valgus surgery. []
  • Relevance: Comparing etoricoxib with tramadol provides insights into the relative effectiveness and tolerability of different analgesic approaches in postoperative pain management. [] It allows for evaluating the potential benefits and drawbacks of each drug in specific clinical scenarios. []

Properties

CAS Number

202409-33-4

Product Name

Etoricoxib

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3

InChI Key

MNJVRJDLRVPLFE-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Arcoxia
etoricoxib
L 791456
L-791456
L791456
MK 0663
MK-0663
MK0663

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.